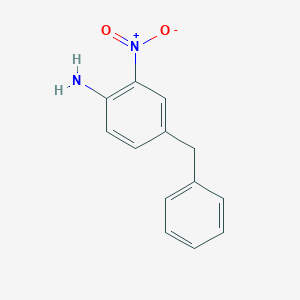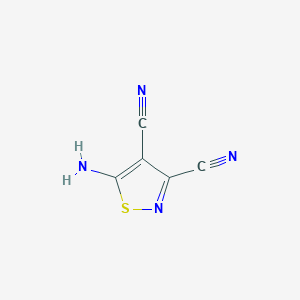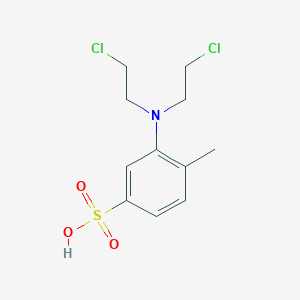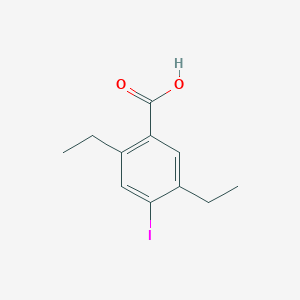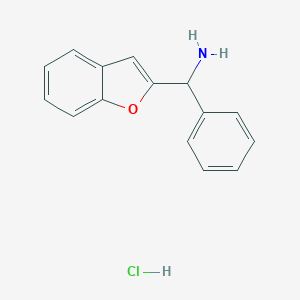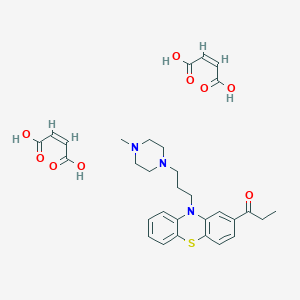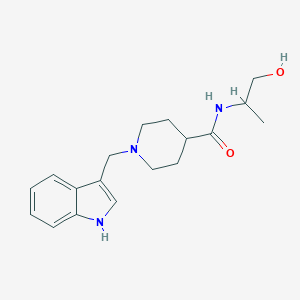
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide, also known as L-690,330, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide can reduce the influx of calcium ions into neurons, which can prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide has been shown to have several biochemical and physiological effects, including reducing glutamate-induced toxicity, inhibiting nitric oxide production, and decreasing oxidative stress. It can also improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide in lab experiments include its high yield and purity, its well-established synthesis method, and its potential therapeutic applications in various neurological disorders. However, its limitations include its potential toxicity at high doses and its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide, including optimizing its pharmacological properties, investigating its potential therapeutic applications in other neurological disorders, and exploring its combination with other drugs for synergistic effects. Additionally, further studies are needed to understand its mechanism of action and potential side effects in humans.
Métodos De Síntesis
The synthesis of L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide involves several steps, including the protection of the amine group, the reaction with indole-3-carboxaldehyde, and the deprotection of the amine group. The final product is obtained in high yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide has been widely studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by excitotoxicity and oxidative stress.
Propiedades
Número CAS |
102395-79-9 |
|---|---|
Nombre del producto |
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide |
Fórmula molecular |
C18H25N3O2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(1-hydroxypropan-2-yl)-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23) |
Clave InChI |
MINFLCSDCVZVKX-UHFFFAOYSA-N |
SMILES |
CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
SMILES canónico |
CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Sinónimos |
L-2-(1-Skatyl-4-isonipecotamido)-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





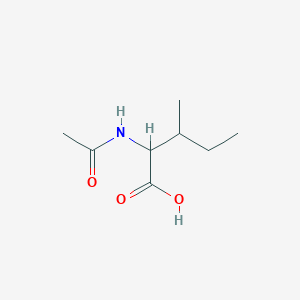
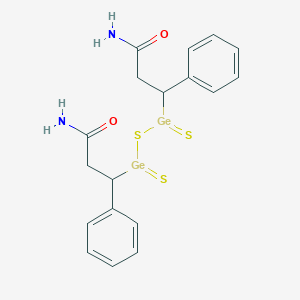
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
